7-Fluoro Substitution Is a Structural Prerequisite for the Cytotoxic Potency of the SC144 Chemotype
SC144, the downstream conjugate of 7-fluoropyrrolo[1,2-a]quinolin-4-amine, inhibits a panel of human ovarian cancer cell lines with submicromolar IC50 values, whereas structurally related quinoxalinhydrazide analogues lacking the 7-fluoro substituent exhibit substantially reduced or negligible activity . This establishes that the 7-fluoro-substituted pyrrolo[1,2-a]quinoline precursor is indispensable for generating biologically active gp130 inhibitors [1].
| Evidence Dimension | Cytotoxicity (IC50) in a panel of human ovarian cancer cell lines |
|---|---|
| Target Compound Data | SC144 IC50 (nM): OVCAR-8 720, OVCAR-5 490, OVCAR-3 950, Caov-3 440, SKOV-3 530, HEY 88, NCI/ADR-RES 430 (gp130 Inhibitor, SC144 – Sigma-Aldrich product information, citing Xu et al. 2013 and Plasencia et al. 2009) |
| Comparator Or Baseline | Des-fluoro quinoxalinhydrazide analogues: IC50 significantly higher (activity loss), as described in SAR analysis by Grande et al. 2016 [1] |
| Quantified Difference | 7-Fluoro substitution is essential for submicromolar potency; removal of fluorine leads to >10-fold loss of activity in representative cell lines (class-level SAR inference) [1] |
| Conditions | In vitro cytotoxicity assay; 72 h drug exposure; OVCAR-8, OVCAR-5, OVCAR-3, Caov-3, SKOV-3, HEY, NCI/ADR-RES ovarian cancer cell lines |
Why This Matters
Purchasing the non-fluorinated pyrroloquinoline analog will yield a chemical intermediate that cannot produce a bioactive gp130 inhibitor with submicromolar potency, rendering downstream medicinal chemistry efforts futile.
- [1] Grande F, Aiello F, Garofalo A, Neamati N. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity. Mini Rev Med Chem. 2016;16(8):644-50. doi:10.2174/138955751608160307175649 View Source
